molecular formula C20H18N4O2S B6082052 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B6082052
M. Wt: 378.4 g/mol
InChI Key: XYHLLTOHLDFXSH-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a phenyl group, and a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving a thiosemicarbazide derivative and a suitable electrophile.

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the tetrahydroisoquinoline core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Halogenated derivatives with substituted functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing the thiadiazole ring exhibit various pharmacological effects. The specific compound has shown promise in the following areas:

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives possess significant antimicrobial properties against a range of bacterial and fungal strains. The incorporation of the tetrahydroisoquinoline structure may enhance these effects due to its ability to interact with microbial enzymes or cellular structures.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer activity. Thiadiazole derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Further studies are needed to elucidate the mechanisms involved.

Neuroprotective Effects

Some derivatives of tetrahydroisoquinolines are known for their neuroprotective properties. This compound may contribute to neuroprotection through antioxidant mechanisms or by modulating neurotransmitter systems.

Applications in Medicinal Chemistry

The unique structural features of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide make it a candidate for further development in medicinal chemistry:

Drug Development

Given its potential biological activities, this compound could serve as a lead structure for developing new antimicrobial or anticancer agents. Synthetic modifications may optimize its efficacy and selectivity.

Research Tool

The compound can be utilized as a research tool to study the effects of thiadiazole-containing compounds on various biological systems. This could lead to insights into new therapeutic pathways.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. Its combination of a thiadiazole ring, phenyl group, and tetrahydroisoquinoline core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Biological Activity

The compound 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a novel heterocyclic compound that combines the structural features of tetrahydroisoquinolines and thiadiazoles. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 334.41 g/mol. The presence of both the tetrahydroisoquinoline and thiadiazole moieties contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the thiadiazole ring exhibit a range of biological activities:

  • Antimicrobial Activity : Thiadiazoles have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with the 1,3,4-thiadiazole nucleus can inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The tetrahydroisoquinoline structure has been associated with anticancer effects. Compounds in this class have shown efficacy against various cancer cell lines, suggesting potential for further development in oncology .

Antimicrobial Studies

A study conducted on related thiadiazole derivatives found that modifications at the thiadiazole position significantly influenced antibacterial potency. For example:

  • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against E. coli and S. aureus, revealing MIC values as low as 32.6 μg/mL for some compounds .

Anticancer Activity

Research focusing on tetrahydroisoquinoline derivatives has shown promising results:

  • A series of dihydroisoquinolones exhibited potent anti-malarial activity against resistant strains of Plasmodium falciparum, indicating a broader spectrum of activity that could be explored further for anticancer applications .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (μg/mL)Reference
5-Methyl-1,3,4-thiadiazole DerivativeAntibacterial32.6
Tetrahydroisoquinoline DerivativeAnticancer (SK-N-SH cell line)IC50 = 11 ± 1.3
Thiadiazole DerivativeAntimicrobial (various strains)Varies

The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The thiadiazole moiety may interfere with bacterial cell wall synthesis or protein synthesis.
  • The tetrahydroisoquinoline structure may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation.

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-22-23-20(27-12)21-18(25)16-14-10-6-7-11-15(14)19(26)24(2)17(16)13-8-4-3-5-9-13/h3-11,16-17H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHLLTOHLDFXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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